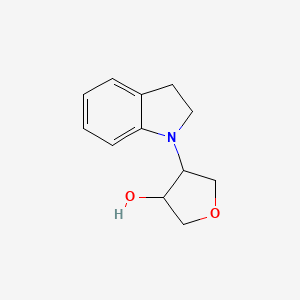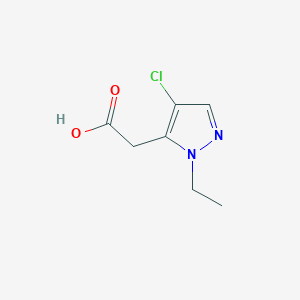
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known as CEPA and is a derivative of pyrazole.
Scientific Research Applications
Fluorescent Sensors for Metal Ions
One notable application of pyrazoline derivatives, closely related to 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid, is in the development of selective fluorescent sensors for metal ions. For instance, a novel pyrazoline derivative has been synthesized for the determination of Zn2+ ions, exhibiting high selectivity and sensitivity, forming a 1:1 complex with Zn2+ and showing fluorescent enhancement in the presence of Zn2+ ions over other metal ions (Gong et al., 2011).
Synthesis and Biological Evaluation
Another research direction involves the synthesis and biological evaluation of pyrazole derivatives. A study synthesized a series of oxadiazole derivatives containing the indole moiety bearing tetrazole, demonstrating their antimicrobial activity. This showcases the potential of pyrazole derivatives in contributing to new antimicrobial agents (Muralikrishna et al., 2014).
Anticancer Properties
The anticancer properties of pyrazole derivatives have also been a significant area of interest. One study focused on the synthesis, characterization, and evaluation of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives, derived from pyrazole, showing superior antiproliferative activities in vitro compared to the anticancer agent paclitaxel (Jose, 2017).
Heterocyclic Chemistry
Furthermore, the synthesis of new heterocyclic compounds through condensation reactions involving pyrazole derivatives highlights the vast potential in creating novel compounds with varying biological and chemical properties. An example includes the efficient synthesis of pyrazolo[3,4-b]pyridine products, showcasing the versatility of pyrazole derivatives in heterocyclic chemistry (Ghaedi et al., 2015).
Corrosion Inhibition
Pyrazoline derivatives have also been explored as corrosion inhibitors for metals in acidic media. Research demonstrates that certain pyrazoline derivatives effectively inhibit corrosion, offering a promising avenue for protective coating developments in industrial applications (Lgaz et al., 2018).
properties
IUPAC Name |
2-(4-chloro-2-ethylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-10-6(3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKWUXFHEBFXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2802303.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2802306.png)
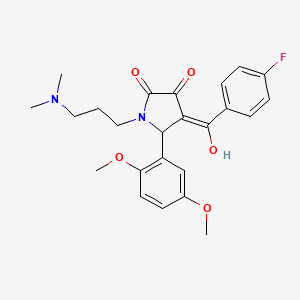


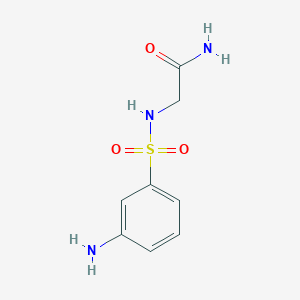
![7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2802313.png)
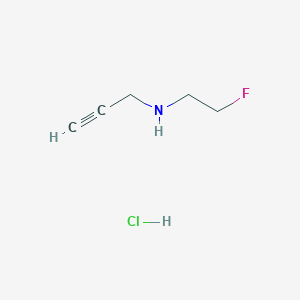
![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate](/img/structure/B2802316.png)
![4-(dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2802321.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2802323.png)
